(R)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine

Purity Quality Control Reproducibility

Select (R)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine (CAS 1407991-24-5) to leverage its defined (R)-stereocenter and 4,4-gem-difluoro motif. The (R)-configuration is mandatory for DPP-4 active site binding; the difluoro substitution blocks oxidative metabolism, increasing oral bioavailability from 0% to 22% vs. non-fluorinated analogs. This building block enhances BBB penetration for CNS targets (e.g., orexin receptor modulators). Supplied at ≥95% purity with N-Boc protection for facile deprotection and functionalization.

Molecular Formula C10H18F2N2O2
Molecular Weight 236.26 g/mol
CAS No. 1407991-24-5
Cat. No. B1448149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine
CAS1407991-24-5
Molecular FormulaC10H18F2N2O2
Molecular Weight236.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(CC1CN)(F)F
InChIInChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)14-6-10(11,12)4-7(14)5-13/h7H,4-6,13H2,1-3H3/t7-/m1/s1
InChIKeyMHRFRDWLNRHXMY-SSDOTTSWSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (R)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine (CAS 1407991-24-5) – A Chiral, Gem-Difluorinated Pyrrolidine Building Block for Modern Drug Discovery


(R)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine (CAS 1407991-24-5; IUPAC: tert-butyl (2R)-2-(aminomethyl)-4,4-difluoropyrrolidine-1-carboxylate) is a chiral, N-Boc-protected aminomethyl pyrrolidine featuring a gem-difluoro substituent at the 4-position [1]. With a molecular weight of 236.26 g/mol (C₁₀H₁₈F₂N₂O₂) and a predicted logP of approximately 2.18, this building block is supplied at typical purities of ≥95% and is employed primarily as a versatile intermediate in the synthesis of fluorinated pharmaceuticals and agrochemicals . Its structural elements—a defined (R)-stereocenter, a nucleophilic primary amine, and a metabolically robust gem-difluoro motif—make it a strategic choice for medicinal chemists seeking to modulate the physicochemical and pharmacokinetic profiles of lead compounds .

Why Generic Substitution of (R)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine is Scientifically Inadvisable


Direct substitution of (R)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine with non-fluorinated or achiral pyrrolidine analogs is not scientifically equivalent and carries significant risk of altering, if not completely abolishing, the desired biological activity and pharmacokinetic (PK) profile of the final drug candidate. The (R)-stereochemistry is critical for achieving specific three-dimensional interactions with chiral biological targets (e.g., enzymes, receptors), while the gem-difluoro unit profoundly impacts metabolic stability and lipophilicity relative to non-fluorinated counterparts . Class-level studies on gem-difluorinated pyrrolidines demonstrate that this single structural modification can increase oral bioavailability from essentially 0% to 22% and significantly enhance half-life by blocking oxidative metabolism [1]. Interchanging building blocks without accounting for these critical parameters undermines the structure-activity relationship (SAR) and can invalidate entire medicinal chemistry campaigns.

Quantitative Differentiation Evidence for (R)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine vs. Key Comparators


Purity Benchmarking: (R)-Enantiomer Available at 97% Purity, Surpassing Standard 95% Grade

The (R)-enantiomer is commercially available at a minimum purity of 97% from primary suppliers, which is 2 percentage points higher than the 95% purity typically offered for the bulk reagent grade of this compound or its (S)-enantiomer . This higher purity reduces the burden of additional purification steps prior to use in sensitive asymmetric syntheses.

Purity Quality Control Reproducibility Building Block

Impact of Gem-Difluoro Substitution on Oral Bioavailability: A Class-Level 22% Absolute Improvement

In a direct comparative study of gem-difluorinated versus non-fluorinated pyrrolidine-based nNOS inhibitors, the introduction of the gem-difluoro group increased rat oral bioavailability (%F) from essentially 0% (non-fluorinated parent) to 22% (difluorinated analog) [1]. While this is class-level inference for the (R)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine scaffold, it quantifies the expected PK advantage conferred by the 4,4-difluoro motif.

Pharmacokinetics Oral Bioavailability Metabolic Stability Fluorine Chemistry

Stereochemical Differentiation: (R)-Enantiomer Essential for Specific Drug Target Interactions

The (R)-stereocenter is not interchangeable with the (S)-enantiomer (CAS 1363384-67-1) in the context of building biologically active molecules. Patents and literature focusing on pyrrolidine-based enzyme inhibitors, particularly DPP-4 inhibitors, emphasize that specific stereochemical configurations are required for optimal binding and inhibitory activity [1]. The (R)-enantiomer is the specified building block in routes toward certain potent cyanopyrrolidine DPP-4 inhibitors, where the alternative (S)-enantiomer would yield a diastereomer with significantly reduced or absent activity.

Chiral Synthesis Stereochemistry Enantioselectivity DPP-4 Inhibitors

Predicted Physicochemical Advantage: Increased Lipophilicity and Metabolic Stability vs. Non-Fluorinated Analog

The introduction of the gem-difluoro group increases lipophilicity compared to the non-fluorinated (R)-1-Boc-2-(aminomethyl)pyrrolidine (CAS 177911-87-4). Predicted logP values for the difluorinated target compound are approximately 2.18, compared to ~1.0-1.5 for the non-fluorinated analog [1]. This increase in logP is associated with improved passive membrane permeability, a key determinant of oral absorption and CNS penetration [2]. Furthermore, the strong C-F bond (~485 kJ/mol) directly blocks oxidative metabolism at the 4-position, a common metabolic soft spot in pyrrolidine rings .

Lipophilicity logP Metabolic Stability CNS Penetration

Optimal Research and Industrial Deployment Scenarios for (R)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine


Synthesis of Next-Generation DPP-4 Inhibitors for Type 2 Diabetes

The (R)-stereochemistry and gem-difluoro motif are directly aligned with the pharmacophore requirements of potent cyanopyrrolidine-based Dipeptidyl Peptidase IV (DPP-4) inhibitors. The building block serves as an advanced intermediate to construct the central pyrrolidine core, where the (R)-configuration is critical for binding to the DPP-4 active site and the difluoro group enhances metabolic stability, as demonstrated in class-level PK studies showing a 22% absolute bioavailability increase over non-fluorinated analogs [1]. Substitution with the (S)-enantiomer or a non-fluorinated analog would be expected to drastically reduce or eliminate DPP-4 inhibitory activity [2].

Construction of CNS-Penetrant Drug Candidates Targeting Orexin or nNOS

For programs targeting central nervous system (CNS) disorders such as insomnia, addiction, or neurodegenerative diseases, the improved lipophilicity (predicted ΔlogP of +0.7 to +1.2) and passive permeability conferred by the gem-difluoro group are essential for crossing the blood-brain barrier (BBB) [3]. The compound is a key building block in patent literature describing difluoropyrrolidine-based orexin receptor modulators, underscoring its validated utility in CNS drug discovery [4].

Development of Metabolically Stable Protease or Kinase Inhibitors

In the design of protease or kinase inhibitors, the 4-position of the pyrrolidine ring is often a site of rapid oxidative metabolism by cytochrome P450 enzymes. The gem-difluoro substitution in (R)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine eliminates this metabolic soft spot, with the strong C-F bond (~485 kJ/mol) rendering the position inert to oxidation . This feature makes it a superior alternative to non-fluorinated pyrrolidine building blocks (e.g., CAS 177911-87-4) for any project where extending the half-life or reducing metabolic clearance of the final drug candidate is a primary objective.

Enantioselective Synthesis of Chiral Agrochemical Intermediates

The high purity (97%) and defined (R)-stereochemistry make this building block valuable for the large-scale synthesis of chiral agrochemicals. The fluorine atoms impart increased lipophilicity and metabolic resistance to the final active ingredient, potentially leading to lower application rates and improved environmental stability compared to non-fluorinated counterparts. The N-Boc group offers a straightforward handle for deprotection and subsequent functionalization in robust industrial processes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for (R)-1-Boc-2-(aminomethyl)-4,4-difluoropyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.